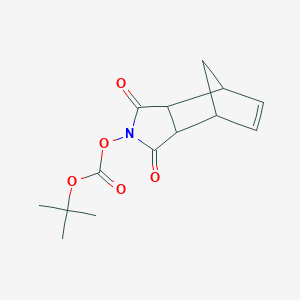

Ethyl 4-methyloxazole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

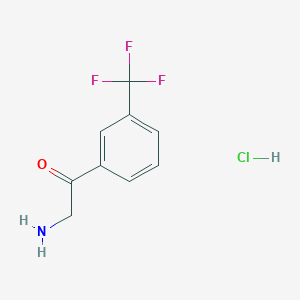

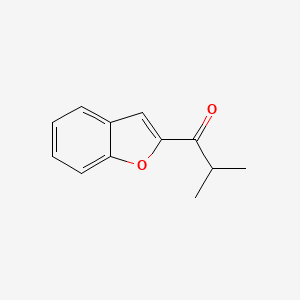

Ethyl 4-methyloxazole-2-carboxylate (EMOC) is an organic compound with a molecular weight of 152.15 g/mol. It is a colorless, crystalline solid with a melting point of 77-78°C and a boiling point of 150-151°C. EMOC is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and insecticides. It is also used in the production of polymers, in flame retardants, and in the synthesis of other organic compounds.

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

- Ethyl 4-methyloxazole-2-carboxylate is used in enantioselective synthesis processes. For example, Magata et al. (2017) demonstrated its use in the synthesis of a macrocyclic azole peptide via Pd-catalyzed amide coupling, indicating its utility in creating complex organic molecules with high optical purity (Magata et al., 2017).

Synthesis of Bronchodilators

- Ray and Ghosh (1999) explored the transformation of 4-Methyloxazole-5-carboxylic acid into various compounds, including potential bronchodilators. This highlights its role in developing therapeutic agents (Ray & Ghosh, 1999).

Synthesis of Glycine Derivatives

- Morgan and Pinhey (1994) utilized this compound for the efficient synthesis of α-aryl and α-vinyl N-acetylglycine ethyl esters. These derivatives have potential applications in biochemistry and medicinal chemistry (Morgan & Pinhey, 1994).

Antimicrobial Activity

- Desai et al. (2019) investigated the antimicrobial activities of various synthesized derivatives of this compound. Their study provides insights into the potential use of these compounds in combating microbial infections (Desai, Bhatt, & Joshi, 2019).

Catalysis and Annulation Reactions

- Zhu et al. (2003) discussed the use of this compound in catalyzed annulation reactions, showcasing its versatility in organic synthesis (Zhu, Lan, & Kwon, 2003).

Chiral Compound Synthesis

- Cox, Prager, and Svensson (2003) utilized ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, a related compound, in the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates. This highlights its role in stereoselective synthesis (Cox, Prager, & Svensson, 2003).

Antitumor Activity

- This compound derivatives have been explored for their antitumor activity. El-Subbagh et al. (1999) synthesized several analogs and tested their efficacy against human tumor cell lines, revealing potential in cancer therapy (El-Subbagh, Abadi, & Lehmann, 1999).

Safety and Hazards

Ethyl 4-methyloxazole-2-carboxylate is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

ethyl 4-methyl-1,3-oxazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-10-7(9)6-8-5(2)4-11-6/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURJGDDAPYCFGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CO1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60523245 |

Source

|

| Record name | Ethyl 4-methyl-1,3-oxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60523245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90892-99-2 |

Source

|

| Record name | Ethyl 4-methyl-1,3-oxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60523245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1282323.png)

![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1282325.png)